N-(6-Bromopyridin-3-yl)-1,1,1-trifluoromethanesulfonamide
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Overview
Description
N-(6-Bromopyridin-3-yl)-1,1,1-trifluoromethanesulfonamide is a chemical compound that features a bromopyridine moiety attached to a trifluoromethanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Bromopyridin-3-yl)-1,1,1-trifluoromethanesulfonamide typically involves the reaction of 6-bromopyridine with trifluoromethanesulfonamide under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the trifluoromethanesulfonamide, followed by nucleophilic substitution on the bromopyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(6-Bromopyridin-3-yl)-1,1,1-trifluoromethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Sodium hydride, potassium carbonate.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Palladium catalysts, bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-(6-Bromopyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It can be used in the development of new materials with specific properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of N-(6-Bromopyridin-3-yl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets. The trifluoromethanesulfonamide group can form strong hydrogen bonds, while the bromopyridine moiety can participate in π-π interactions and other non-covalent interactions. These properties make it useful in binding studies and drug design .
Comparison with Similar Compounds
Similar Compounds
- (6-Bromopyridin-3-yl)methanol
- N-(6-Bromopyridin-3-yl)methyl-2-methoxyethanamine
- 3-Bromopyridine
Uniqueness
N-(6-Bromopyridin-3-yl)-1,1,1-trifluoromethanesulfonamide is unique due to the presence of the trifluoromethanesulfonamide group, which imparts distinct chemical properties such as increased acidity and the ability to form strong hydrogen bonds. This makes it particularly useful in medicinal chemistry for the design of enzyme inhibitors and other bioactive molecules .
Properties
IUPAC Name |
N-(6-bromopyridin-3-yl)-1,1,1-trifluoromethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O2S/c7-5-2-1-4(3-11-5)12-15(13,14)6(8,9)10/h1-3,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJPSJFHRWYFDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NS(=O)(=O)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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